Cas no 2138228-21-2 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid)

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The phenylbutanoic acid backbone offers structural versatility, making it suitable for introducing hydrophobic or sterically constrained motifs in peptide design. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and efficient coupling properties enhance yield and purity. Its well-defined reactivity profile and compatibility with standard protecting group strategies make it a reliable building block for complex peptide architectures.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid structure
2138228-21-2 structure
Product Name:3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
CAS No:2138228-21-2
MF:C25H23NO4
MW:401.45442700386
CID:6148860
PubChem ID:165800994
Update Time:2025-05-20

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
    • EN300-657850
    • 2138228-21-2
    • Inchi: 1S/C25H23NO4/c1-25(15-23(27)28,17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)
    • InChI Key: BNDJOGHVHXIKDU-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C1C=CC=CC=1)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 401.16270821g/mol
  • Monoisotopic Mass: 401.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid: A Comprehensive Overview

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is a complex organic compound with the CAS registry number 2138228-21-2. This compound belongs to the class of amino acids, specifically a substituted butanoic acid derivative. The structure of this molecule is characterized by a central butanoic acid backbone, with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) group attached at the third carbon atom. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in biochemistry and pharmaceutical research.

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and coupling reactions. The use of the Fmoc group as a protecting agent ensures that the amine functionality remains inert during the synthesis process, allowing for precise control over the reaction pathway. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for stereochemical studies and drug development.

Recent studies have highlighted the potential of this compound in various fields. For instance, researchers have explored its role as a building block in peptide synthesis, where its Fmoc protection facilitates controlled deprotection steps during solid-phase synthesis. Additionally, the phenyl group attached to the butanoic acid backbone imparts aromaticity, which can enhance the compound's stability and bioavailability. This makes it an attractive candidate for use in drug delivery systems and biocompatible materials.

In terms of pharmacological applications, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid has shown promise as a precursor for bioactive molecules. Its structure allows for further functionalization, enabling the creation of derivatives with diverse biological activities. For example, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The combination of its structural versatility and functional groups makes it a valuable tool in medicinal chemistry.

From an analytical perspective, the characterization of this compound has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for research and development purposes. Furthermore, computational chemistry tools have been employed to predict its physicochemical properties, such as solubility and permeability, which are critical for its application in drug design.

In conclusion, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid (CAS No: 2138228-21-2) is a versatile compound with significant potential in organic synthesis, biochemistry, and pharmacology. Its unique structure and functional groups make it an invaluable asset for researchers seeking to develop novel compounds with tailored biological activities. As advancements in synthetic methodologies continue to emerge, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.

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